2-Bromo-4-(thiazolidin-3-yl)benzonitrile
Overview
Description
2-Bromo-4-(thiazolidin-3-yl)benzonitrile is a heterocyclic organic compound that features a thiazolidine ring attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(thiazolidin-3-yl)benzonitrile typically involves the reaction of 2-bromo-4-nitrobenzonitrile with thiazolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(thiazolidin-3-yl)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The thiazolidine ring can be oxidized to form thiazolidinones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of thiazolidinones or sulfoxides.
Reduction: Formation of primary amines or other reduced derivatives.
Scientific Research Applications
2-Bromo-4-(thiazolidin-3-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2-Bromo-4-(thiazolidin-3-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The thiazolidine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(thiazolidin-2-yl)benzonitrile
- 2-Bromo-4-(thiazolidin-4-yl)benzonitrile
- 2-Bromo-4-(thiazolidin-5-yl)benzonitrile
Uniqueness
2-Bromo-4-(thiazolidin-3-yl)benzonitrile is unique due to the specific positioning of the thiazolidine ring at the 3-position of the benzonitrile moiety. This positioning can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-bromo-4-(1,3-thiazolidin-3-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S/c11-10-5-9(2-1-8(10)6-12)13-3-4-14-7-13/h1-2,5H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLAWCPODSZZFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=CC(=C(C=C2)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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